

# Preliminary Studies on PF-06815345: A Technical Overview

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## Compound of Interest

Compound Name: PF-06815345

Cat. No.: B608931

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## Introduction

**PF-06815345** is an orally active small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).<sup>[1]</sup> Developed by Pfizer, this compound was investigated for its potential to lower low-density lipoprotein cholesterol (LDL-C) levels. PCSK9 is a key regulator of cholesterol homeostasis by promoting the degradation of the LDL receptor (LDLR), and its inhibition is a validated therapeutic strategy for managing hypercholesterolemia.<sup>[1]</sup> Although the clinical development of **PF-06815345** was discontinued for strategic business reasons unrelated to safety or efficacy, the preliminary studies conducted provide valuable insights into its mechanism of action and pharmacological profile.<sup>[2]</sup> This guide summarizes the available preclinical and clinical data on **PF-06815345**, offering a technical resource for researchers in the field of cardiovascular drug discovery.

## Core Data Summary

### Preclinical Efficacy and Potency

The preclinical evaluation of **PF-06815345** demonstrated its inhibitory activity against PCSK9 and its effect on plasma PCSK9 levels in an animal model.

Parameter	Value	Species/System	Source
IC50 (cell-free)	13.4 $\mu$ M	N/A	[1]
IC50 (cell-based)	>20 $\mu$ M	N/A	[1]
In Vivo Efficacy	72% reduction in plasma PCSK9	Humanized PCSK9 mouse model	[1][3]
In Vivo Dose	500 mg/kg (single oral dose)	Humanized PCSK9 mouse model	[1][3]
Time Point	4 hours post-dose	Humanized PCSK9 mouse model	[1][3]

## In Vitro Metabolic Stability

Preliminary in vitro studies assessed the metabolic stability of **PF-06815345** in human liver and intestinal cells.

System	Parameter	Value	Source
Human Enterocytes	Intrinsic Clearance (CL <sub>int</sub> )	<82.9 $\mu$ L/min/mg	[1]
Human Hepatocytes	Intrinsic Clearance (CL <sub>int</sub> )	97.6 $\mu$ L/min/mg	[1]

## Phase 1 Clinical Trial Design (NCT02654899)

A Phase 1 clinical trial was initiated to evaluate the safety, tolerability, and pharmacokinetics of **PF-06815345** in healthy adult subjects. The trial was a randomized, double-blind, placebo-controlled, single escalating oral dose study.[2]

Parameter	Description	Source
Study Population	Healthy male and female volunteers of non-childbearing potential, aged 18-55 years	[2]
Dosage	Single escalating oral doses	[2]
Primary Outcome Measures	Safety and tolerability, assessed by adverse events, vital signs, ECGs, and clinical laboratory tests	[2]
Secondary Outcome Measures	Pharmacokinetic parameters including AUC(0-inf) and Cmax	[2]

Note: The trial was terminated, and as such, no quantitative results have been publicly disclosed.

## Experimental Protocols

### In Vitro PCSK9 Inhibition Assay (Cell-Free)

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **PF-06815345** against purified PCSK9 protein.

Methodology:

- Recombinant human PCSK9 protein is incubated with a fluorogenic substrate in a suitable buffer system.
- PF-06815345** is added in a range of concentrations.
- The enzymatic reaction is initiated and allowed to proceed for a defined period at a controlled temperature.
- The fluorescence intensity, proportional to the enzymatic activity, is measured using a plate reader.

- The percentage of inhibition at each concentration of **PF-06815345** is calculated relative to a vehicle control.
- The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

## In Vivo Assessment in Humanized PCSK9 Mouse Model

Objective: To evaluate the in vivo efficacy of **PF-06815345** in reducing plasma PCSK9 levels.

Methodology:

- Humanized PCSK9 mice, which express the human PCSK9 gene, are used for the study.
- A single oral dose of **PF-06815345** (e.g., 500 mg/kg) or vehicle is administered to the mice.
- Blood samples are collected at specified time points (e.g., 4 hours) post-dosing.
- Plasma is isolated from the blood samples by centrifugation.
- Plasma levels of human PCSK9 are quantified using a specific enzyme-linked immunosorbent assay (ELISA).
- The percentage reduction in plasma PCSK9 levels in the **PF-06815345**-treated group is calculated compared to the vehicle-treated group.

## Phase 1 Clinical Trial Protocol (Planned)

Objective: To assess the safety, tolerability, and pharmacokinetics of single escalating oral doses of **PF-06815345** in healthy volunteers.

Methodology:

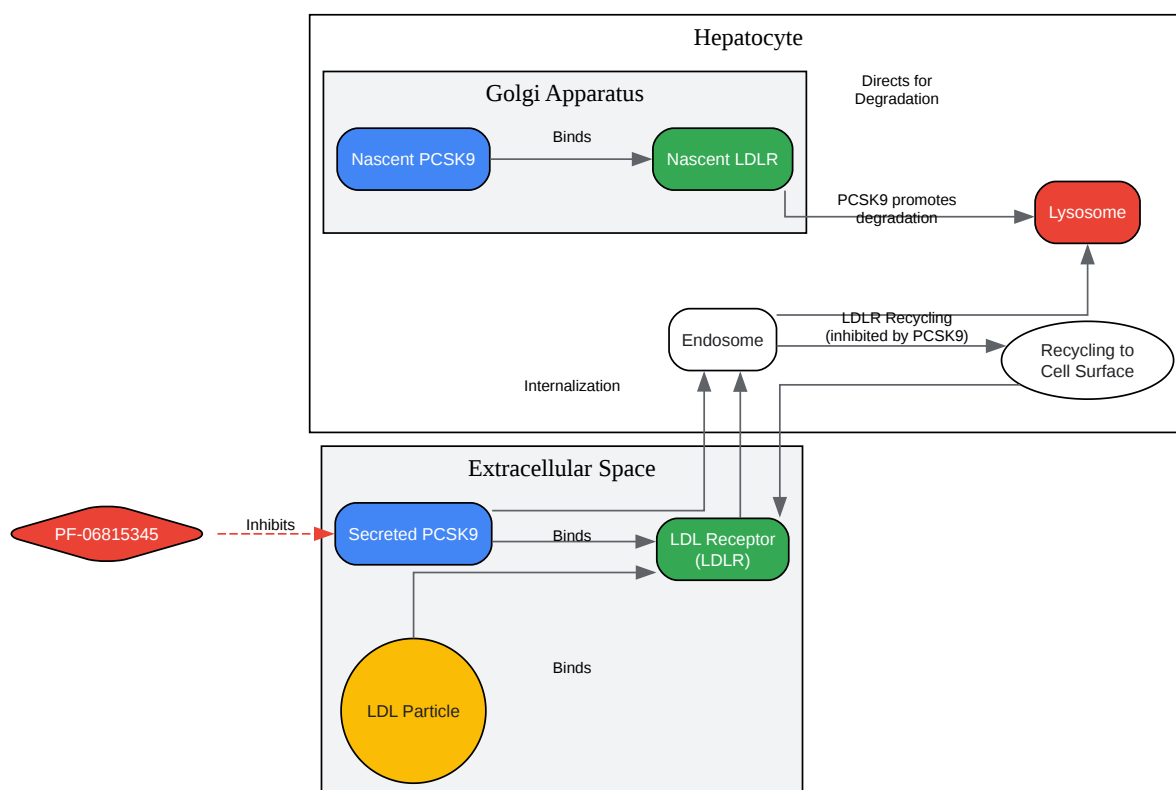
- Subject Recruitment: Healthy adult volunteers meeting the inclusion and exclusion criteria are enrolled.[\[2\]](#)
- Dosing: Subjects are randomized to receive a single oral dose of either **PF-06815345** at a specific dose level or a matching placebo. The study follows a dose-escalation design, where

the dose is increased in subsequent cohorts of subjects after safety data from the previous dose level is reviewed.

- **Safety Monitoring:** Subjects are monitored for adverse events throughout the study. Vital signs, electrocardiograms (ECGs), and clinical laboratory parameters (hematology, clinical chemistry, urinalysis) are assessed at regular intervals.
- **Pharmacokinetic Sampling:** Serial blood samples are collected at predefined time points before and after dosing.
- **Bioanalysis:** Plasma concentrations of **PF-06815345** are determined using a validated bioanalytical method (e.g., LC-MS/MS).
- **Pharmacokinetic Analysis:** Pharmacokinetic parameters such as the area under the plasma concentration-time curve from time zero to infinity (AUC(0-inf)) and the maximum plasma concentration (C<sub>max</sub>) are calculated using non-compartmental analysis.

## Visualizations

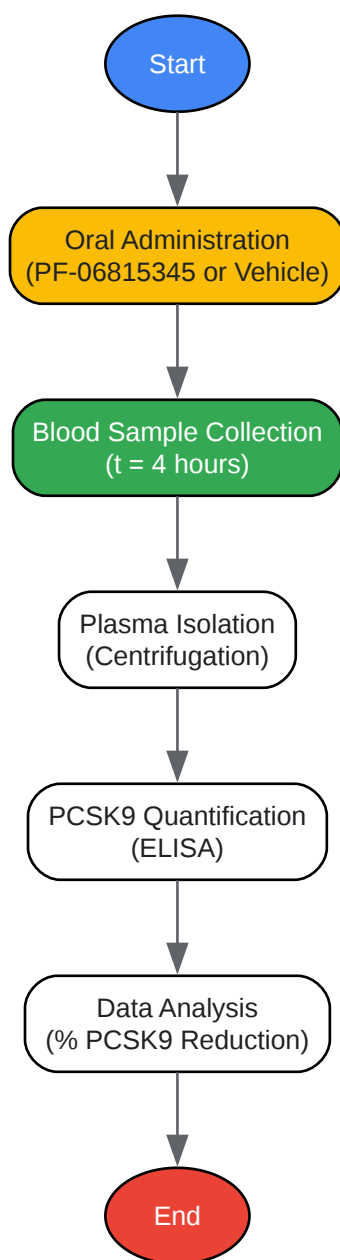
### PCSK9 Signaling Pathway and LDL Receptor Degradation

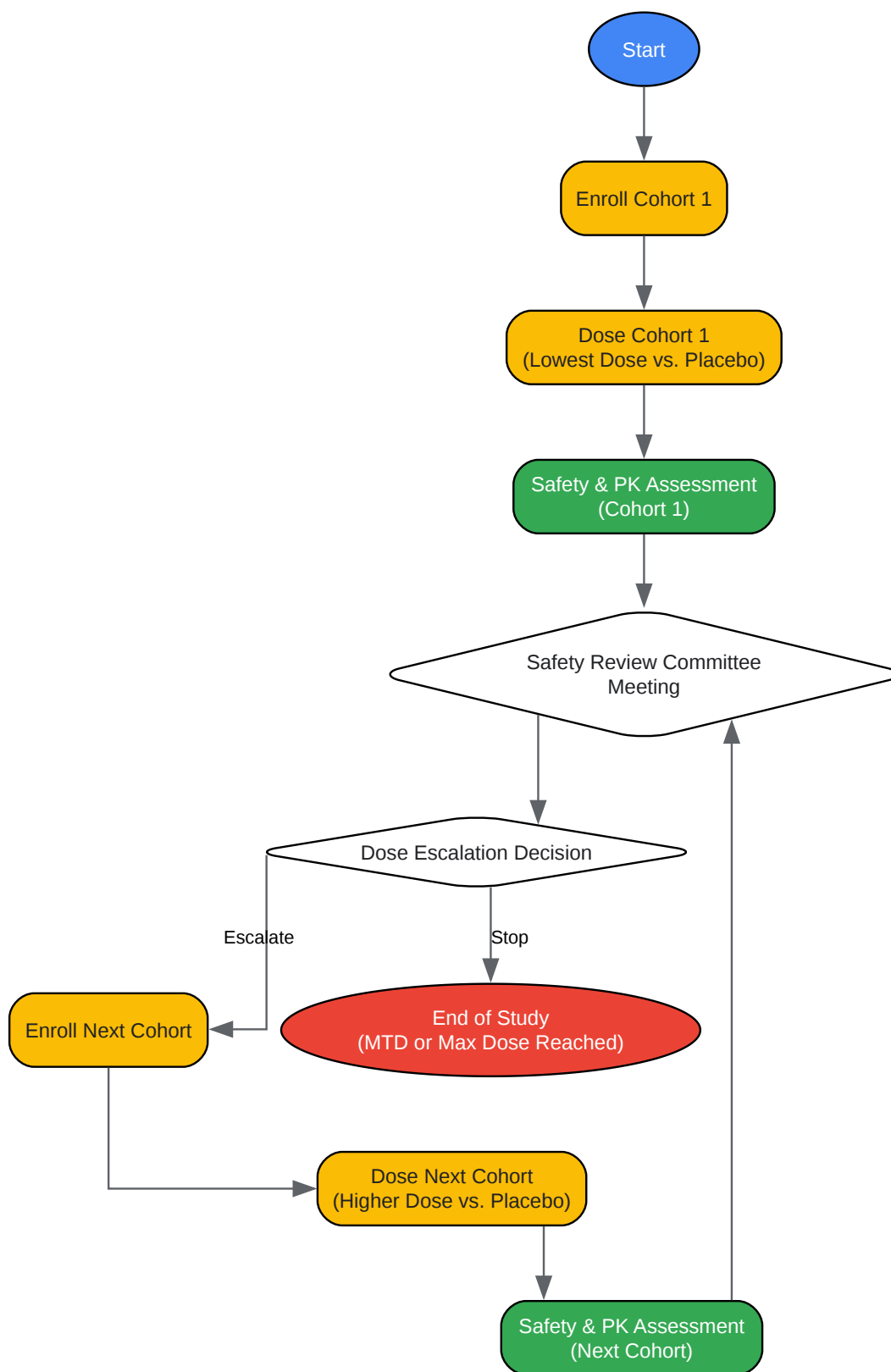


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Caption: PCSK9-mediated LDL receptor degradation pathway.

## Experimental Workflow for In Vivo Mouse Study





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